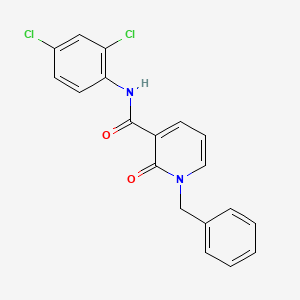![molecular formula C16H15ClN8 B2792249 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile CAS No. 2310017-75-3](/img/structure/B2792249.png)
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile is an intricate chemical compound characterized by its unique structure comprising a triazole and pyridazine ring fused together, linked to a diazepane group. This compound, thanks to its molecular complexity, has garnered interest in various fields of research, including medicinal chemistry, synthetic organic chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile involves a series of well-coordinated steps. The process typically starts with the preparation of the core triazolopyridazine structure, which is synthesized via cyclization reactions involving hydrazine derivatives and suitable nitriles. Following this, the introduction of the diazepane ring is achieved through nucleophilic substitution reactions where a diazepane derivative is reacted with an intermediate triazolopyridazine compound. Finally, the chloronicotinonitrile moiety is appended using chlorination and subsequent nitrile formation reactions.
Industrial Production Methods
For industrial-scale production, the process needs to be streamlined for efficiency and cost-effectiveness. The synthetic route may involve the use of high-throughput reactors and continuous flow systems to manage the complex multi-step reactions. This often includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly on the diazepane ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed on the nitrile group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and PCC are commonly used oxidants.
Reduction: : LiAlH4 and NaBH4 are typical reducing agents.
Substitution: : Nucleophiles like amines, thiols, and alcohols can be introduced under basic or acidic conditions depending on the nucleophile's nature.
Major Products
The primary products from these reactions include amines, alcohols, and substituted derivatives, each potentially useful as intermediates in further synthesis or as end products in various applications.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound is used as a versatile building block for the development of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The triazolopyridazine and diazepane moieties are of particular interest in medicinal chemistry for their potential pharmacological activities. Studies have explored its efficacy in targeting specific biological pathways, making it a candidate for drug development in areas like neuropharmacology and antimicrobial therapy.
Industry
In the materials science domain, this compound is being investigated for its application in developing novel materials with unique electronic and photonic properties.
作用機序
The mechanism by which 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile exerts its effects is rooted in its ability to interact with biological macromolecules. The compound's triazole and pyridazine rings can bind to enzyme active sites or receptor proteins, modulating their activity. The chloronicotinonitrile moiety may facilitate these interactions by enhancing the compound's binding affinity or specificity. Studies suggest that it can interfere with signaling pathways and metabolic processes, providing a basis for its therapeutic potential.
類似化合物との比較
When compared to other triazole-pyridazine and diazepane derivatives, 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile stands out due to its unique structural combination and the presence of the chloronicotinonitrile group. Similar compounds often lack this chlorinated nitrile, which can significantly impact their chemical reactivity and biological activity.
Similar Compounds
6-(1,2,4-Triazol-3-yl)pyridazine derivatives: : These compounds share a similar triazole-pyridazine core but differ in the substituents attached.
Diazepane derivatives: : Simple diazepane structures that do not have the fused triazolo-pyridazine ring.
Chloronicotinonitrile derivatives: : Compounds with a similar chloronicotinonitrile moiety but lacking the complex heterocyclic structure.
This detailed exploration of this compound provides insight into its synthesis, chemical properties, and applications, highlighting its significance in various fields of scientific research.
特性
IUPAC Name |
5-chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8/c17-13-8-12(9-18)10-19-16(13)24-5-1-4-23(6-7-24)15-3-2-14-21-20-11-25(14)22-15/h2-3,8,10-11H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIFVCLXMOJOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=C(C=N2)C#N)Cl)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2792167.png)
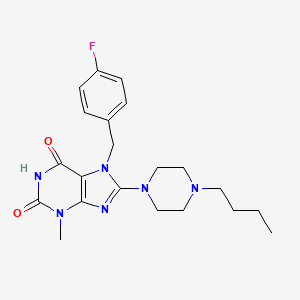
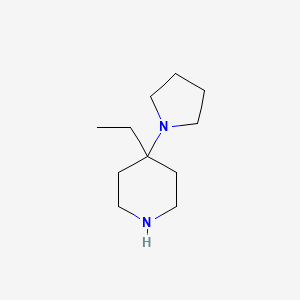
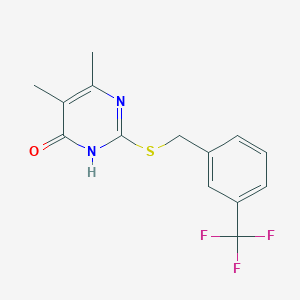
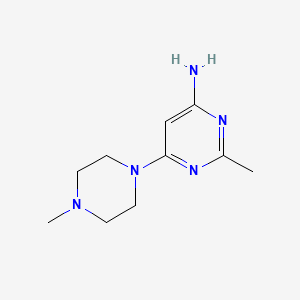
![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
![2-(3-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2792175.png)
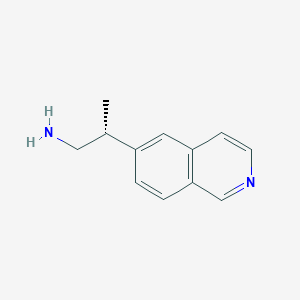
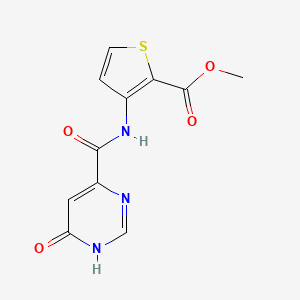
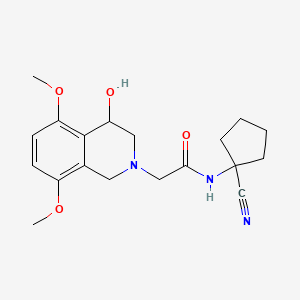
![3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2792186.png)
![(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide](/img/structure/B2792187.png)
